N-[3-(difluoromethoxy)phenyl]guanidine
Overview
Description
N-[3-(Difluoromethoxy)phenyl]guanidine: is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a difluoromethoxy group and a guanidine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(difluoromethoxy)phenyl]guanidine typically involves the following steps:
Preparation of 3-(Difluoromethoxy)aniline: This intermediate is synthesized by reacting 3-nitrophenol with difluoromethane in the presence of a suitable catalyst.
Conversion to 3-(Difluoromethoxy)phenylisocyanate: The aniline derivative is then treated with phosgene to form the corresponding isocyanate.
Formation of Guanidine Derivative: The isocyanate is reacted with guanidine to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[3-(Difluoromethoxy)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Alkylated or aminated derivatives of the guanidine group.
Scientific Research Applications
Chemistry: N-[3-(Difluoromethoxy)phenyl]guanidine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug design, particularly for targeting specific diseases or conditions. Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-[3-(difluoromethoxy)phenyl]guanidine exerts its effects involves its interaction with molecular targets and pathways. The guanidine group, in particular, can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity. The difluoromethoxy group enhances the compound's stability and reactivity, making it effective in various applications.
Comparison with Similar Compounds
N-[3-(Methoxy)phenyl]guanidine: Similar structure but lacks the difluoromethoxy group.
N-[3-(Fluoromethoxy)phenyl]guanidine: Similar structure but with a single fluorine atom instead of two.
N-[3-(Trifluoromethoxy)phenyl]guanidine: Similar structure but with three fluorine atoms.
Uniqueness: N-[3-(Difluoromethoxy)phenyl]guanidine stands out due to its balanced reactivity and stability, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c9-7(10)14-6-3-1-2-5(4-6)13-8(11)12/h1-4,7H,(H4,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRVBGQKTCJMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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